molecular formula C11H13ClN2OS B2748355 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 877977-27-0

2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2748355
CAS No.: 877977-27-0
M. Wt: 256.75
InChI Key: AUHXTNCNYNJJND-UHFFFAOYSA-N
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Description

2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a 3-chloropropyl group and two methyl groups at specific positions on the thienopyrimidine ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and reductases, which play crucial roles in cellular processes.

    Pathways Involved: It can modulate signaling pathways such as the VEGF (vascular endothelial growth factor) pathway, leading to the inhibition of angiogenesis and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the 3-chloropropyl and methyl groups.

    2-Chlorothieno[2,3-d]pyrimidin-4-amine: A derivative with a chlorine atom at the 2-position and an amino group at the 4-position.

    7-Deazaadenine Derivatives: Compounds with structural similarities to thieno[2,3-d]pyrimidines and significant biological activities.

Uniqueness

2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 3-chloropropyl group and two methyl groups, which enhance its chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-chloropropyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c1-6-7(2)16-11-9(6)10(15)13-8(14-11)4-3-5-12/h3-5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHXTNCNYNJJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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